molecular formula C22H19N5O B2504867 4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide CAS No. 2210144-25-3

4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide

Cat. No.: B2504867
CAS No.: 2210144-25-3
M. Wt: 369.428
InChI Key: JFNAENKDLUSAKC-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide is a complex organic compound featuring an imidazole ring, a bipyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the bipyridine and benzamide groups. One common approach is to first synthesize 1H-imidazole and then perform a series of reactions to attach the bipyridine and benzamide moieties.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form imidazolium salts.

  • Reduction: The bipyridine moiety can be reduced to form bipyridine derivatives.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Imidazolium salts

  • Reduction: Bipyridine derivatives

  • Substitution: Amides, esters, and ethers

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its imidazole and bipyridine groups make it useful in studying biological systems and interactions.

  • Industry: Use in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, while the bipyridine moiety can participate in redox reactions.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors to modulate biological responses.

  • Redox Reactions: Participation in electron transfer processes.

Comparison with Similar Compounds

  • 4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the bipyridine and benzamide groups.

  • N-([3,3'-bipyridin]-5-ylmethyl)benzamide: Similar to the target compound but lacks the imidazole ring.

  • Imidazole derivatives: Various compounds containing the imidazole ring with different substituents.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(19-5-3-17(4-6-19)15-27-9-8-24-16-27)26-12-18-10-21(14-25-11-18)20-2-1-7-23-13-20/h1-11,13-14,16H,12,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNAENKDLUSAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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